molecular formula C18H11NO7 B11105653 2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11105653
M. Wt: 353.3 g/mol
InChI Key: DGZDSGFNPOHLDI-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chromene ring and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The chromene ring may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

    4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate: This compound shares a similar structure but lacks the oxoethyl group, which may affect its reactivity and applications.

    3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound contains a different substituent on the chromene ring, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C18H11NO7

Molecular Weight

353.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C18H11NO7/c20-15(11-5-7-13(8-6-11)19(23)24)10-25-17(21)14-9-12-3-1-2-4-16(12)26-18(14)22/h1-9H,10H2

InChI Key

DGZDSGFNPOHLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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